"Methyl 3-methoxy-5-methylbenzoate" physicochemical properties
"Methyl 3-methoxy-5-methylbenzoate" physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methoxy-5-methylbenzoate
Introduction
Methyl 3-methoxy-5-methylbenzoate is a substituted aromatic ester that serves as a crucial building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating methoxy and methyl groups, influences the electronic properties of the aromatic system, making it a valuable intermediate for synthesizing highly functionalized molecules.[1] In pharmaceutical research, this compound acts as a scaffold for developing novel enzyme inhibitors and receptor modulators, where the specific placement of its functional groups can significantly contribute to target binding affinity and selectivity.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-methoxy-5-methylbenzoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind experimental choices and presents self-validating protocols for key analytical procedures. Our objective is to equip scientists with the foundational knowledge required to effectively handle, characterize, and utilize this versatile compound in their research endeavors.
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical research. The fundamental identifiers and physical properties of Methyl 3-methoxy-5-methylbenzoate are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | Methyl 3-methoxy-5-methylbenzoate | [2][3] |
| CAS Number | 108593-44-8 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Synonyms | 3-Methoxy-5-methyl-benzoic acid methyl ester | [2][3][4] |
| Physical State | White to off-white crystalline solid | [1] |
| Solubility | Moderate solubility in common organic solvents | [1] |
Scientist's Note: The physical state is reported as a crystalline solid.[1] Due to the presence of a methyl ester and a relatively low molecular weight, it is likely a low-melting solid. For any new batch, it is imperative to experimentally determine the melting point to establish a benchmark for purity.
Structural Characterization and Spectroscopic Profile
The structural integrity of a research chemical is paramount. Spectroscopic analysis provides the definitive confirmation of a compound's identity and purity.
Molecular Structure
The arrangement of the methoxy, methyl, and methyl ester groups on the benzene ring dictates the molecule's reactivity and steric profile.
Caption: Molecular structure of Methyl 3-methoxy-5-methylbenzoate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the specific arrangement of protons in a molecule. The reported ¹H NMR spectrum for Methyl 3-methoxy-5-methylbenzoate provides clear evidence of its structure.
Reported Data: ¹H NMR (400 MHz, CDCl₃): δ 7.48 (s, 1H), 7.37 (s, 1H), 6.93 (s, 1H), 3.91 (s, 3H), 3.84 (s, 3H), 2.38 (s, 3H).[3]
Interpretation:
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δ 7.48, 7.37, 6.93 (s, 1H each): These three singlets correspond to the three protons on the aromatic ring. Their distinct chemical shifts are due to the electronic effects of the substituents.
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δ 3.91 (s, 3H): This singlet is assigned to the three protons of the methyl ester (-COOCH₃).
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δ 3.84 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃).
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δ 2.38 (s, 3H): This upfield singlet is characteristic of the three protons of the methyl group attached directly to the aromatic ring.
Anticipated Spectroscopic Data
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¹³C NMR: Expect signals in the aromatic region (~110-160 ppm), a signal for the ester carbonyl (~165-170 ppm), signals for the methoxy and ester methyl carbons (~50-55 ppm), and a signal for the aromatic-bound methyl carbon (~20-25 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band is expected around 1720-1730 cm⁻¹ corresponding to the C=O stretch of the ester. C-O stretching bands for the ester and ether linkages should appear in the 1000-1300 cm⁻¹ region. C-H stretching from the aromatic and methyl groups will be visible around 2850-3100 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 180.20. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl ester group (-COOCH₃, m/z = 59).
Key Physicochemical Parameters for Drug Development
In the context of drug development, properties like solubility and stability are not merely data points; they are critical determinants of a compound's viability.
Solubility Profile
Methyl 3-methoxy-5-methylbenzoate is reported to have moderate solubility in common organic solvents.[1] Due to its predominantly nonpolar aromatic structure and the presence of an ester group, its aqueous solubility is expected to be low. Accurate determination of aqueous solubility is a critical first step in preclinical development.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It is a direct, reliable method that allows the system to reach equilibrium, providing a solubility value that is crucial for developing formulations and predicting bioavailability.
Caption: Experimental workflow for shake-flask solubility determination.
Step-by-Step Methodology:
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Preparation: Add an excess amount of Methyl 3-methoxy-5-methylbenzoate (e.g., 2-5 mg) to a series of 1.5 mL glass vials.
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Solvent Addition: Add a precise volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
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Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
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Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Scientist's Note: It is critical to avoid disturbing the solid pellet during supernatant collection. Pre-saturating the filter by discarding the first few drops can prevent loss of the analyte due to adsorption.
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Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile). Dilute the filtered supernatant with the same solvent and quantify the concentration using a validated reverse-phase HPLC-UV method.
Chemical Stability
The compound is noted to be sensitive to moisture, which can lead to the hydrolysis of the methyl ester functional group to the corresponding carboxylic acid.[1]
Recommended Storage: To maintain chemical integrity, the compound should be stored at 2-8°C under an inert, anhydrous atmosphere in a tightly sealed container.[1]
Synthesis and Purity Assessment
Understanding the synthetic origin of a compound is crucial for identifying potential impurities. A common route to Methyl 3-methoxy-5-methylbenzoate involves the methylation of its phenolic precursor.
Synthetic Route
A reported synthesis involves the O-methylation of methyl 3-hydroxy-5-methylbenzoate using an alkylating agent like iodomethane in the presence of a base such as cesium carbonate.[3]
Caption: General workflow for synthesis and purification.
Protocol: Purity Analysis by Reverse-Phase HPLC
Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small organic molecules. It is highly sensitive, reproducible, and capable of separating the final product from starting materials, by-products, and other impurities. The choice of a C18 column is ideal for this molecule of intermediate polarity.
Step-by-Step Methodology:
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System Preparation:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Detector: UV-Vis, set to an appropriate wavelength (e.g., 254 nm, where the benzene ring absorbs).
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-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
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Chromatographic Run:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Gradient: Start with a 30-minute linear gradient from 10% B to 90% B.
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Scientist's Note: A gradient method is superior to an isocratic one for purity analysis as it can resolve impurities with a wide range of polarities.
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Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1]
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[2] Avoid contact with skin and eyes.[5]
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Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] The compound is moisture-sensitive, so storage under an inert gas like argon or nitrogen is advisable for long-term stability.[1]
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Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a suitable container for disposal according to local regulations.[1]
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First Aid:
Conclusion
Methyl 3-methoxy-5-methylbenzoate is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has consolidated its key physicochemical properties, from structural identity confirmed by NMR to critical parameters like solubility and stability. By providing not just data but also the rationale behind standard analytical protocols, we empower researchers to utilize this compound with confidence and scientific rigor. A thorough characterization, following the methodologies outlined herein, is the first step toward unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.
References
- ChemShuttle. (n.d.). methyl 3-methoxy-5-methylbenzoate; CAS No.:108593-44-8.
- Loba Chemie. (2019, January 31). METHYL-3,4,5- TRIMETHOXYBENZOATE MSDS CAS-No.: 1916-07-0 MSDS.
- Parchem. (n.d.). Methyl 3-Methoxy-5-Methylbenzoate (Cas 108593-44-8).
- ChemBK. (2024, April 9). 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER - Introduction.
- ChemicalBook. (2025, July 24). 3-METHOXY-5-METHYL-BENZOIC ACID METHYL ESTER | 108593-44-8.
